N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1396798-81-4
VCID: VC5384677
InChI: InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C
Molecular Formula: C16H22N2O2
Molecular Weight: 274.364

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide

CAS No.: 1396798-81-4

Cat. No.: VC5384677

Molecular Formula: C16H22N2O2

Molecular Weight: 274.364

* For research use only. Not for human or veterinary use.

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide - 1396798-81-4

Specification

CAS No. 1396798-81-4
Molecular Formula C16H22N2O2
Molecular Weight 274.364
IUPAC Name N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19)
Standard InChI Key HHNXHQXMVJADFG-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C

Introduction

Chemical Structure and Key Features

N-(4-(Dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide belongs to the class of substituted benzamides, which are widely studied for their modular chemistry and bioactivity. The compound’s structure features:

  • A 4-isopropoxybenzamide core, where the isopropoxy group (–OCH(CH₃)₂) enhances lipophilicity and influences stereoelectronic properties .

  • A dimethylamino-functionalized alkyne chain (–C≡C–CH₂–N(CH₃)₂) at the N-position, which introduces basicity and potential hydrogen-bonding capabilities .

The juxtaposition of these groups creates a molecule with balanced hydrophobic and hydrophilic regions, a trait often exploited in drug design to optimize membrane permeability and target engagement .

Physicochemical Properties

The compound’s properties can be extrapolated from structural analogs:

PropertyInferenceBasis
LogP~2.8 (moderate lipophilicity)Isopropoxy group contribution
SolubilityLow aqueous solubilityAlkyne and aromatic systems
pKa~8.5 (dimethylamino group)Comparative analysis

These properties suggest suitability for oral administration with formulation enhancements like nanoemulsions or cyclodextrin complexes .

Biological Activities and Mechanisms

Although direct pharmacological data are lacking, structurally related compounds exhibit promising activities:

  • MicroRNA Inhibition:
    Analogous N-(prop-2-yn-1-yl)benzamides show potent inhibition of oncogenic miR-21, inducing apoptosis in cancer cells . The alkyne chain may facilitate intercalation into RNA structures, while the dimethylamino group enhances intracellular uptake .

  • Antimicrobial Effects:
    Chloroacetamide-bearing benzamides demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) . The isopropoxy group’s hydrophobicity likely disrupts microbial membranes .

  • Kinase Modulation:
    Benzamide derivatives targeting mitotic kinesins (e.g., CENP-E) exhibit submicromolar IC₅₀ values, suggesting potential antimitotic applications . The dimethylamino-alkyne moiety could mimic ATP’s adenine ring in kinase binding pockets .

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its hybrid structure:

FeatureN-(4-(Dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamideN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides
Core substituentIsopropoxyBenzoimidazoleBenzoylamino
Bioactivity focusHypothetical kinase/miRNA inhibitionProtein-protein interaction modulationmiR-21 inhibition
LogP~2.8~3.1~2.5

This comparison underscores the isopropoxy group’s role in fine-tuning solubility and target selectivity.

Research Challenges and Future Directions

  • Synthetic Scalability:

    • Develop catalytic methods for stereocontrolled alkyne amination to reduce reliance on protecting groups .

  • ADMET Profiling:

    • Assess hepatic metabolism via cytochrome P450 isoforms, particularly CYP3A4 interactions .

  • Target Deconvolution:

    • Employ affinity-based proteomics to identify binding partners beyond presumed miRNA/kinase targets .

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